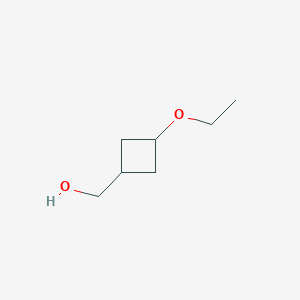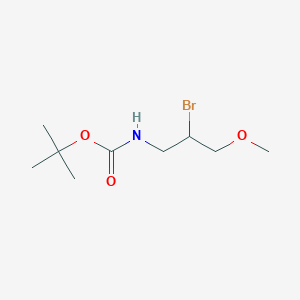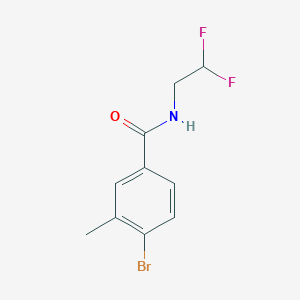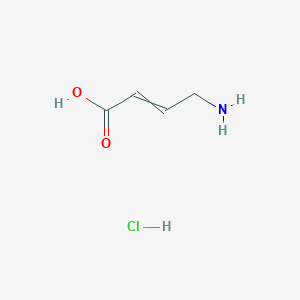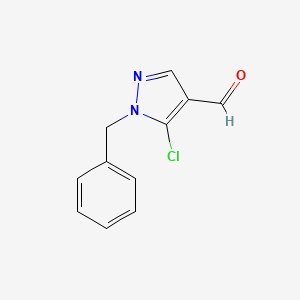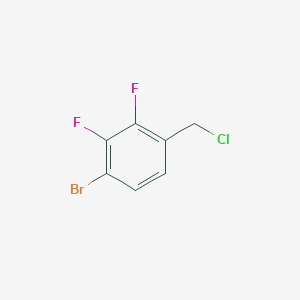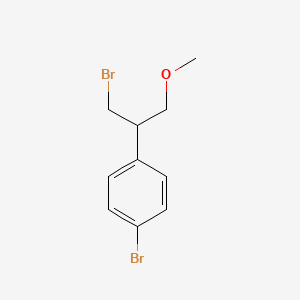
1-Bromo-4-(1-bromo-3-methoxypropan-2-yl)benzene
Vue d'ensemble
Description
“1-Bromo-4-(1-bromo-3-methoxypropan-2-yl)benzene” is a chemical compound with the CAS Number: 1565124-31-3 . It has a molecular weight of 308.01 . The IUPAC name for this compound is 1-bromo-4-(1-bromo-3-methoxypropan-2-yl)benzene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12Br2O/c1-13-7-9(6-11)8-2-4-10(12)5-3-8/h2-5,9H,6-7H2,1H3 . This code provides a specific description of the molecular structure of the compound.Applications De Recherche Scientifique
Selective Radical Cyclisation
Esteves, Ferreira, and Medeiros (2007) demonstrated the controlled-potential reduction of similar bromoethers catalyzed by nickel(I) tetramethylcyclam, leading to high yields of tetrahydrofuran derivatives. This work underlines the utility of electrochemical methods in synthesizing cyclic compounds from bromoethers, suggesting potential applications in synthesizing complex organic frameworks Esteves, Ferreira, & Medeiros, 2007.
Photodynamic Therapy Applications
Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives with high singlet oxygen quantum yields for photodynamic therapy, a cancer treatment method. This study indicates the potential of bromo-substituted compounds in developing photosensitizers for medical applications Pişkin, Canpolat, & Öztürk, 2020.
Facile Synthesis of Isoindoles
Kuroda and Kobayashi (2015) developed a two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles, starting from bromo-substituted benzene compounds. This method provides a streamlined approach to accessing isoindoles, important in pharmaceutical chemistry Kuroda & Kobayashi, 2015.
Synthesis of Biologically Active Compounds
Akbaba et al. (2010) achieved the total synthesis of a naturally occurring dibromo compound with potential biological activity. This work highlights the synthetic versatility of bromo-substituted benzene derivatives in accessing complex natural products Akbaba et al., 2010.
Building Blocks for Molecular Electronics
Stuhr-Hansen et al. (2005) discussed the use of aryl bromides as precursors for molecular wires in electronics. This indicates the role of such bromo-substituted compounds in the bottom-up synthesis of nanomaterials and electronic components Stuhr-Hansen et al., 2005.
Propriétés
IUPAC Name |
1-bromo-4-(1-bromo-3-methoxypropan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c1-13-7-9(6-11)8-2-4-10(12)5-3-8/h2-5,9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRABZMYCVLMAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CBr)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(1-bromo-3-methoxypropan-2-yl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



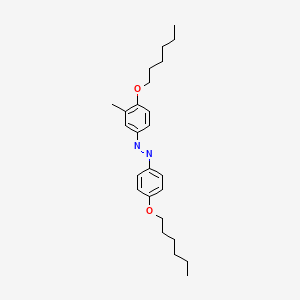
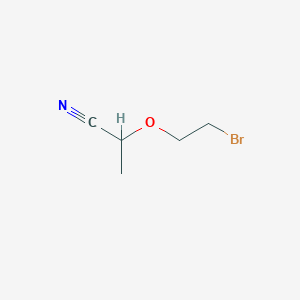
![(3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid](/img/structure/B1381408.png)
![5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid](/img/structure/B1381409.png)
![[(1S,3Z,5R)-3-[(2E)-2-[(1R,3As,7aR)-7a-methyl-1-[(2R)-6-methyl-6-(oxan-2-yloxy)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B1381410.png)
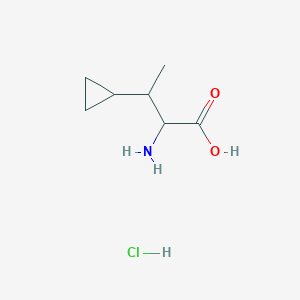
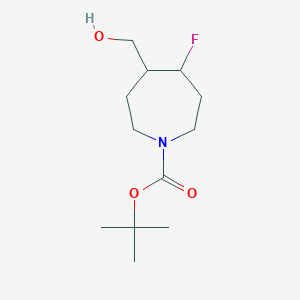
![2-[(Tert-butoxy)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B1381418.png)
